Application Summary: This compound is investigated for its potential as a ligand in catalytic systems, particularly in nickel-catalyzed reactions where it may enhance reactivity and selectivity.
Experimental Methods: The compound is tested in various catalytic cycles, with its performance evaluated against standard ligands. Reaction rates and yields are measured to assess its efficacy.
Results and Outcomes: Preliminary results suggest that Ethyl 4-(cyclopropanecarbonyl)benzoate can indeed influence the catalytic activity, leading to higher yields and selectivity in certain reactions .
Ethyl 4-(cyclopropanecarbonyl)benzoate is an organic compound with the molecular formula C₁₃H₁₄O₃ and a molecular weight of 218.25 g/mol. It features a benzoate moiety substituted at the para position with a cyclopropanecarbonyl group. This compound is recognized for its unique structural characteristics, which contribute to its potential applications in various fields, including medicinal chemistry and materials science.
While specific biological activity data for Ethyl 4-(cyclopropanecarbonyl)benzoate is limited, compounds with similar structures often exhibit interesting biological properties. For instance, derivatives of benzoates are known for their anti-inflammatory and analgesic activities. Further studies would be necessary to elucidate the specific biological effects of this compound.
Several synthetic routes can be employed to produce Ethyl 4-(cyclopropanecarbonyl)benzoate:
Ethyl 4-(cyclopropanecarbonyl)benzoate has potential applications in various fields:
Several compounds share structural similarities with Ethyl 4-(cyclopropanecarbonyl)benzoate. Below is a comparison highlighting their uniqueness:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Ethyl 4-(cyclopropyloxy)benzoate | 0.92 | Contains a cyclopropyloxy group instead of carbonyl |
| 3-Carboethoxyphenyl cyclopropyl ketone | 1.00 | Contains a cyclopropyl ketone functionality |
| 4'-Carboethoxy-2,2-dimethylbutyrophenone | 0.96 | Dimethyl substitution on butyrophenone |
| 3-Carboethoxyphenyl cyclohexyl ketone | 0.96 | Cyclohexane ring instead of cyclopropane |
| 4-Carboethoxyphenyl cyclohexyl ketone | 0.96 | Similar structure but different substitution pattern |
Ethyl 4-(cyclopropanecarbonyl)benzoate stands out due to its distinct combination of functional groups and structural features, offering unique reactivity and potential applications compared to these similar compounds.
Classical cyclopropanation methodologies have provided the foundation for modern synthetic approaches to ethyl 4-(cyclopropanecarbonyl)benzoate and related compounds. The Simmons-Smith reaction represents one of the most fundamental and widely employed classical methods for cyclopropane formation [1] [2]. This approach utilizes zinc-copper couple with diiodomethane to generate an organozinc carbenoid species that readily adds to alkenes to form cyclopropane rings. The reaction proceeds through a concerted mechanism with retention of alkene stereochemistry, making it particularly valuable for stereospecific transformations [1] [3].
The mechanism involves the formation of iodomethylzinc iodide as the active carbenoid species, which coordinates to electron-rich alkenes before undergoing carbene insertion [1]. For aromatic substrates relevant to ethyl 4-(cyclopropanecarbonyl)benzoate synthesis, the presence of electron-withdrawing ester groups typically requires more forcing conditions or the use of activating additives such as diethylzinc [1].
Diazo decomposition methods constitute another cornerstone of classical cyclopropanation chemistry [4] [5]. Rhodium(II) carboxylates, particularly dirhodium tetraacetate, have emerged as highly effective catalysts for the decomposition of diazo compounds to generate metal-stabilized carbenes [4] [6]. These rhodium carbenes exhibit excellent reactivity toward aromatic alkenes, providing efficient access to cyclopropylbenzoate derivatives. The reaction proceeds through initial coordination of the diazo compound to the rhodium center, followed by nitrogen extrusion to form a rhodium-carbene intermediate that undergoes cyclopropanation with the alkene substrate [4].
Halomethyl carbene generation through base-promoted elimination of haloforms (CHX₃) represents a cost-effective classical approach [1] [3]. Treatment of chloroform or bromoform with strong bases such as potassium tert-butoxide generates dihalocarbenes that readily add to alkenes. While this method produces dihalocyclopropanes rather than the desired cyclopropanecarboxylic acid derivatives directly, the halogen substituents can be subsequently transformed through substitution or elimination reactions [1].
Contemporary transition metal-catalyzed approaches have revolutionized cyclopropanation chemistry through enhanced selectivity, milder reaction conditions, and expanded substrate scope [4] [7] [8]. Rhodium(II) complexes with chiral carboxylate ligands represent the state-of-the-art for enantioselective cyclopropanation reactions [9] [10]. Dirhodium tetrakis(S-tert-butylphenyl-trifluoromethylpyrrolidinecarboxylate) [Rh₂(S-TBPTTL)₄] and related chiral catalysts enable highly enantioselective formation of cyclopropanes with enantiomeric excesses exceeding 95% [9] [10].
The mechanism of rhodium-catalyzed cyclopropanation involves reversible coordination of the diazo compound to form a rhodium-diazo complex, followed by rate-determining nitrogen extrusion to generate a rhodium-carbene intermediate [10]. This intermediate then undergoes concerted addition to the alkene substrate, with the chiral environment of the rhodium center controlling the stereochemical outcome [4] [10]. Kinetic studies have revealed that the carbene formation step is rate-determining, while the actual cyclopropanation occurs rapidly [10].
Copper-catalyzed cyclopropanation provides an economically attractive alternative to rhodium systems [5]. Copper(I) triflate and related copper(I) complexes effectively catalyze diazo decomposition and subsequent cyclopropanation reactions [5]. The copper systems often exhibit complementary selectivity patterns compared to rhodium catalysts, particularly for electron-deficient alkenes relevant to benzoate synthesis [5].
Cobalt-catalyzed methods have emerged as powerful tools for accessing non-stabilized carbenes from gem-dihaloalkanes [9] [11]. Cobalt(II) complexes with pyridine-diimine (PDI) ligands catalyze the reduction of dichloroalkanes by zinc to generate highly reactive cobalt-carbene intermediates [9]. This approach circumvents the use of potentially explosive diazo compounds while enabling access to dimethylcyclopropanes and other alkyl-substituted cyclopropanes [9] [11].
Palladium-catalyzed cyclopropanation through C-H activation represents a cutting-edge approach for direct cyclopropane formation [12] [13]. These methods utilize gem-dialkyl groups as carbene precursors, enabling direct formation of cyclopropanes from simple hydrocarbon substrates without pre-functionalization [12] [13]. The use of pivalate as the base has proven crucial for directing the mechanistic pathway toward cyclopropane formation rather than benzocyclobutene products [12] [13].
Flow chemistry has emerged as a transformative technology for cyclopropanation reactions, offering enhanced safety, improved heat and mass transfer, and simplified scale-up compared to traditional batch processes [14] [15] [16]. Microreactor systems enable precise control of reaction parameters while accommodating the highly exothermic nature of many cyclopropanation reactions [14] [16] [17].
The two-phase flow approach has proven particularly effective for dibromocyclopropanation reactions [17]. Using glass microreactors, researchers have demonstrated efficient gem-dibromocyclopropane formation from alkenes using bromoform and aqueous sodium hydroxide [17]. The enhanced mass transfer within microreactor systems, facilitated by the large specific interface area and internal circulation within alternating slugs, leads to improved reaction rates and selectivity compared to conventional batch methods [17].
Continuous flow synthesis enables the telescoping of multiple reaction steps without isolation of intermediates [15] [18]. This approach is particularly valuable for cyclopropanation sequences where the products may be unstable or prone to decomposition. Flow systems allow for precise residence time control, enabling optimization of reaction conditions for each step in the sequence [15] [16].
In situ reagent generation represents another advantage of flow chemistry approaches [19] [17]. Ethyl diazoacetate can be generated continuously from precursors and immediately consumed in subsequent cyclopropanation reactions, minimizing safety hazards associated with bulk handling of diazo compounds [19]. Similarly, carbene precursors can be generated on-demand within the flow system [16].
Photochemical flow reactors have enabled the development of novel cyclopropanation methods using visible light activation [20] [21]. These systems utilize compact fluorescent lamps or LED arrays to promote photochemical cyclopropanation reactions under mild conditions [20] [21]. The enhanced penetration of light in thin-channel microreactors compared to bulk solution enables more efficient photochemical transformations [20].
Solvent selection plays a critical role in determining the efficiency, selectivity, and environmental impact of cyclopropanation reactions [22] [23] [24]. Dichloromethane has traditionally been the solvent of choice for many cyclopropanation reactions due to its ability to dissolve both organic substrates and metal catalysts while remaining relatively inert toward carbene intermediates [22] [24]. However, environmental and safety concerns have driven the search for greener alternatives [23] [24].
Aqueous systems have gained increasing attention for sustainable cyclopropanation processes [19] [25]. Rhodium(II) carboxylates can effectively catalyze cyclopropanation reactions in water, often with improved selectivity compared to organic solvents [19]. The unique properties of water as a solvent, including its high heat capacity and environmentally benign nature, make it attractive for large-scale applications [19] [25].
Ionic liquids represent a promising class of green solvents for cyclopropanation reactions [25]. These solvents offer tunable properties, low volatility, and excellent recyclability [25]. The polar nature of many ionic liquids can stabilize charged intermediates in the catalytic cycle, potentially leading to enhanced reactivity and selectivity [25].
Supercritical carbon dioxide has emerged as an environmentally friendly alternative for cyclopropanation reactions [25]. The unique properties of supercritical CO₂, including its tunable polarity and excellent mass transfer characteristics, enable efficient cyclopropanation under mild conditions [25]. The absence of organic solvent residues in the final product is particularly advantageous for pharmaceutical applications [25].
Linear solvation energy relationships (LSER) have been employed to understand and predict solvent effects in cyclopropanation reactions [23]. These studies reveal that hydrogen bond accepting ability (β parameter) and dipolarity/polarizability (π* parameter) are key factors influencing reaction rates [23]. Solvents with high β values tend to stabilize transition states involving charge separation, while high π* values facilitate interactions with polarizable carbene intermediates [23].
Temperature optimization represents a critical balance between reaction rate, selectivity, and substrate stability in cyclopropanation chemistry [22] [26] [24]. The Arrhenius relationship governs the temperature dependence of reaction rates, with higher temperatures generally leading to faster reactions but potentially reduced selectivity [22] [26].
Low-temperature conditions (0-25°C) are often preferred for sensitive substrates or when high enantioselectivity is required [22] [24]. At these temperatures, the energy barrier for competing side reactions is less readily overcome, leading to improved selectivity [22]. However, reaction times are typically extended, requiring 12-24 hours for completion [22].
Moderate temperatures (25-80°C) represent the optimal range for most preparative cyclopropanation reactions [22] [24]. This temperature window provides an excellent balance between reaction rate and selectivity, with most reactions completing within 1-4 hours [22]. The majority of industrial cyclopropanation processes operate within this temperature range [22] [27].
Elevated temperatures (>80°C) may be necessary for unreactive substrates or when rapid reaction rates are required [22] [24]. However, higher temperatures increase the likelihood of carbene dimerization, substrate decomposition, and other side reactions [22]. Continuous flow systems are particularly well-suited for high-temperature cyclopropanation due to their excellent heat transfer characteristics [22] [24].
Temperature ramping strategies have proven effective for optimizing cyclopropanation reactions [22] [28]. Initial low-temperature incubation allows for proper substrate mixing and catalyst activation, followed by temperature elevation to accelerate the reaction [22]. This approach combines the selectivity benefits of low temperature with the rate advantages of higher temperature [22].
Catalyst selection and optimization represent the most critical factors determining the success of cyclopropanation reactions [10] [29] [30]. Catalyst loading must be carefully balanced between reaction efficiency and economic considerations [10]. Ultra-low catalyst loadings (0.0025 mol%) have been achieved with highly active rhodium catalysts, enabling turnover numbers exceeding 40,000 [10].
Electronic effects of catalyst modifications significantly influence reactivity and selectivity [10] [30]. Electron-withdrawing substituents on rhodium carboxylate ligands generally increase the electrophilicity of the resulting carbene intermediates, enhancing reactivity toward electron-rich alkenes [10]. Conversely, electron-donating groups may reduce reactivity but improve selectivity in certain transformations [10].
Steric effects play a crucial role in determining the stereochemical outcome of asymmetric cyclopropanation reactions [10] [9]. Bulky substituents on chiral ligands create well-defined chiral pockets that discriminate between enantiotopic faces of prochiral alkenes [10] [9]. The design of sterically demanding ligands has enabled the development of highly enantioselective catalysts [9].
Catalyst stability under reaction conditions determines the practical utility of cyclopropanation systems [10] [29]. Rhodium(II) carboxylates are generally stable in air and can be stored for extended periods without decomposition [10]. However, prolonged exposure to high temperatures or strongly basic conditions may lead to catalyst degradation [10].
Catalyst poisoning by impurities or side products can significantly impact reaction efficiency [10] [29]. Coordinating impurities such as amines or phosphines can bind to metal centers and inhibit catalytic activity [10]. Careful substrate purification and the use of molecular sieves to remove trace water are often necessary for optimal catalyst performance [10].
The transition from laboratory-scale to industrial-scale cyclopropanation requires careful consideration of multiple factors that become critical at larger scales [31] [32] [33]. Heat management represents one of the most significant challenges, as cyclopropanation reactions are often highly exothermic [31] [33]. The square-cube law dictates that heat transfer becomes increasingly difficult as reactor size increases, potentially leading to temperature runaway and safety hazards [33].
Mixing efficiency becomes problematic at large scales due to increased viscous forces and longer mixing times [31] [33]. Poor mixing can result in local concentration gradients, leading to hot spots, incomplete conversion, and reduced selectivity [31]. The implementation of enhanced mixing technologies, such as static mixers or high-shear impellers, may be necessary for successful scale-up [33].
Residence time distribution in large-scale reactors differs significantly from ideal plug flow behavior observed in small-scale systems [32] [33]. Back-mixing and channeling effects can lead to reduced conversion and selectivity [32]. Computational fluid dynamics (CFD) modeling is increasingly employed to optimize reactor design and predict performance at scale [32].
Mass transfer limitations become more pronounced at larger scales, particularly for heterogeneous catalytic systems [31] [33]. Gas-liquid mass transfer for reactions involving gaseous reagents may become rate-limiting, requiring the implementation of enhanced mass transfer devices [33].
Continuous flow manufacturing has emerged as the preferred approach for large-scale cyclopropanation processes due to enhanced safety, improved heat transfer, and consistent product quality [34] [35] [36]. Process intensification through miniaturization enables better control of reaction parameters while maintaining high throughput [34] [35].
Steady-state operation in continuous flow systems provides consistent product quality and simplified process control compared to batch operations [34] [35] [36]. Once steady state is achieved, product composition remains constant, eliminating the need for complex batch-to-batch adjustment protocols [34] [36].
Reduced inventory of hazardous materials represents a significant safety advantage of continuous flow manufacturing [34] [35]. Small holdup volumes minimize the quantity of reactive intermediates present at any given time, reducing the potential consequences of equipment failure or runaway reactions [34].
Integrated separation can be incorporated directly into continuous flow systems, enabling in-line purification and solvent recycling [37]. This approach reduces waste generation and simplifies downstream processing compared to traditional batch methods [37].
Numbering-up strategies allow for capacity increases through parallel operation of multiple small-scale units rather than construction of larger reactors [32] [35]. This approach maintains the advantages of small-scale operation while achieving industrial throughput [32].
Atom economy has become a central principle in the design of sustainable cyclopropanation processes, emphasizing the efficient incorporation of all starting material atoms into the final product [38] [39] [40]. Trost's atom economy metric quantifies the theoretical efficiency of chemical transformations by calculating the molecular weight of the desired product as a percentage of the total molecular weight of all reactants [38] [39].
For cyclopropanation reactions, addition reactions generally exhibit superior atom economy compared to substitution or elimination processes [38] [40]. The direct addition of carbene equivalents to alkenes represents an ideal atom-economical transformation, as all atoms from both reactants are incorporated into the cyclopropane product [38].
Catalytic processes inherently improve atom economy by enabling the use of substoichiometric quantities of the catalyst [38] [41]. Modern rhodium and copper catalysts can achieve turnover numbers exceeding 1000, meaning that less than 0.1% of the total reaction mass consists of catalyst [10] [41].
Solvent-free conditions represent the ultimate expression of atom economy, as no extraneous materials are required beyond reactants and catalyst [38] [25]. Neat cyclopropanation reactions have been successfully developed for certain substrate classes, although careful temperature control is required to prevent thermal runaway [38].
Byproduct utilization can effectively improve the overall atom economy of cyclopropanation processes [38] [39]. For example, in industrial ibuprofen synthesis using acetic anhydride-mediated Friedel-Crafts acylation followed by cyclopropanation, the acetic acid byproduct is recovered and sold for other applications [39].
The development of sustainable catalytic systems for cyclopropanation has focused on replacing precious metals with earth-abundant alternatives while maintaining high activity and selectivity [42] [41] [43]. Iron-based catalysts have shown promising activity for cyclopropanation reactions, leveraging the natural abundance and low toxicity of iron [42] [43]. These systems often require careful ligand design to achieve selectivity comparable to precious metal catalysts [43].
Copper catalysis represents a more mature sustainable alternative to rhodium systems [42] [41]. Copper catalysts are significantly less expensive than rhodium and often exhibit complementary reactivity patterns [5] [42]. The development of highly active copper catalysts has enabled their use at low loadings, further improving the economic and environmental profile [42].
Recyclable catalysts minimize waste generation and improve the overall sustainability of cyclopropanation processes [42] [41]. Heterogeneous catalysts supported on solid phases can be easily separated and reused multiple times without significant loss of activity [42] [41]. Ionic liquid-supported catalysts represent another approach to catalyst recycling [42].
Biocatalytic cyclopropanation is an emerging area that leverages the exquisite selectivity and mild reaction conditions of enzymatic systems [44] [42]. Cytochrome P450 enzymes and related heme proteins can catalyze cyclopropanation reactions using molecular oxygen as the oxidant [44]. While substrate scope remains limited, ongoing protein engineering efforts are expanding the utility of these systems [44].
Minimizing the environmental impact of cyclopropanation processes requires a holistic approach considering all aspects of the synthetic process [42] [25] [45]. Waste minimization strategies focus on reducing both the quantity and toxicity of waste streams [25] [45]. The use of aqueous reaction media and recyclable solvents significantly reduces organic waste generation [25].
Energy efficiency improvements can be achieved through process intensification and the use of alternative activation methods [25] [45]. Microwave-assisted cyclopropanation reactions often proceed at lower temperatures with reduced reaction times compared to conventional heating [25] [45]. Photochemical activation using visible light-emitting diodes provides an energy-efficient alternative to thermal activation [20] [25].
Life cycle assessment (LCA) methodologies are increasingly employed to quantify the environmental impact of cyclopropanation processes [46]. These assessments consider all environmental impacts from raw material extraction through product disposal, enabling informed decisions about process design and optimization [46].
Green metrics beyond atom economy provide comprehensive measures of environmental impact [46]. The Process Mass Intensity (PMI) metric accounts for all materials used in the process, including solvents and workup reagents [46]. E-factor calculations compare the mass of waste generated to the mass of desired product, providing a direct measure of waste efficiency [46].
Renewable feedstocks represent a long-term strategy for improving the sustainability of cyclopropanation chemistry [25] [41]. The development of biosynthetic routes to cyclopropane-containing natural products may provide sustainable alternatives to petrochemical-derived starting materials [25] [41].
The development of highly enantioselective cyclopropanation methodologies has relied heavily on the design and optimization of chiral catalysts [47] [48] [49]. Chiral rhodium(II) complexes represent the gold standard for asymmetric cyclopropanation, with catalysts such as Rh₂(S-DOSP)₄ and Rh₂(S-PTAD)₄ achieving enantioselectivities exceeding 95% for a wide range of substrates [9] [47] [50].
The mechanism of enantioselection in rhodium-catalyzed cyclopropanation involves the formation of chiral rhodium-carbene intermediates that preferentially approach one enantiotopic face of the alkene substrate [47] [48]. The steric environment around the rhodium center, determined by the chiral ligand structure, controls this facial selectivity [47].
Chiral copper catalysts offer an economically attractive alternative to rhodium systems while often providing complementary selectivity patterns [47] [51]. Copper complexes with chiral bis(oxazoline) ligands have demonstrated excellent enantioselectivity for cyclopropanation of styrene derivatives [47]. These systems are particularly effective for substrate classes that perform poorly with rhodium catalysts [47].
Cobalt-based asymmetric catalysts have emerged as powerful tools for accessing chiral cyclopropanes from gem-dihaloalkane precursors [9] [11]. Cobalt complexes with chiral oxazoline-iminopyridine (OIP) ligands enable highly enantioselective dimethylcyclopropanation with enantiomeric excesses up to 94% [9]. These catalysts operate through a fundamentally different mechanism compared to rhodium and copper systems [9].
Organocatalytic approaches to asymmetric cyclopropanation have gained increasing attention due to their operational simplicity and metal-free nature [47] [52]. Chiral iminium catalysts derived from secondary amines can activate α,β-unsaturated aldehydes toward cyclopropanation with high enantioselectivity [52]. Phase-transfer catalysis using chiral quaternary ammonium salts has also proven effective for certain cyclopropanation reactions [53].
Understanding the factors that control stereoselectivity in cyclopropanation reactions is crucial for the design of efficient asymmetric processes [54] [55] [56]. Substrate-controlled stereoselectivity can arise from pre-existing chiral centers or conformational preferences in the starting materials [54] [56]. Allylic alcohols and ethers often exhibit high levels of substrate-controlled stereoselectivity due to coordination of the heteroatom to the metal catalyst [56].
Catalyst-controlled stereoselectivity requires careful optimization of the chiral environment around the metal center [54] [55]. The most effective chiral catalysts create well-defined binding pockets that enforce specific approach trajectories for the alkene substrate [54]. Steric interactions between the substrate and catalyst ligands determine the stereochemical outcome [54].
Matched and mismatched cases can arise when both substrate and catalyst chirality influence the reaction outcome [54] [56]. In matched cases, substrate and catalyst preferences align to provide enhanced stereoselectivity [54]. Mismatched cases may result in reduced selectivity or even reversal of the expected stereochemical outcome [54].
Stereospecific transformations proceed with complete retention of substrate stereochemistry, making them particularly valuable for the synthesis of defined stereoisomers [55] [57]. Cyclopropanation reactions typically proceed through syn addition, maintaining the stereochemical relationship present in the starting alkene [55] [3].
Double stereodifferentiation occurs when the reaction creates two or more new stereogenic centers simultaneously [54] [58]. The MIRC (Michael Initiated Ring Closure) approach has proven particularly effective for controlling multiple stereogenic centers in cyclopropane formation [59] [58]. These reactions often proceed with excellent diastereoselectivity when appropriate chiral catalysts are employed [58].
Temperature effects on stereoselectivity must be carefully considered in asymmetric cyclopropanation [54] [49]. Lower temperatures generally favor higher stereoselectivity by increasing the energy difference between competing transition states [54] [49]. However, reaction rates may become impractically slow, requiring optimization of the temperature profile [54].